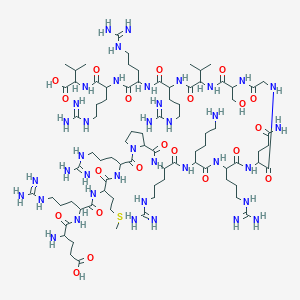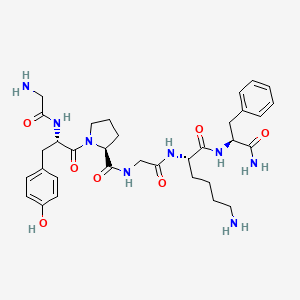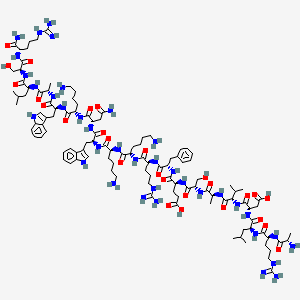
H-DL-Arg-DL-Val-DL-Val-DL-Arg-DL-Asp-DL-Pro-DL-Gln-Gly-DL-xiIle-DL-Arg-DL-Ala-DL-Trp-DL-Val-DL-Ala-DL-Trp-DL-Arg-DL-Asn-DL-Arg-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Lysozyme from chicken egg white, is a protein that can show broad spectrum of antibacterial activity against gram positive and gram negative bacteria. Its antimicrobial activity can be enhanced by pretreatment of the target microbial cells with chelating agents like ethylenediaminetetraacetic acid (EDTA).
Lysozyme from chicken egg white is a bactericidal enzyme present in chicken eggs, and it lyses gram-positive bacteria.
Scientific Research Applications
Chromatographic Analysis of DL-Amino Acids
A study by Toyo’oka et al. (1999) explored the separation of DL-amino acids using reversed-phase liquid chromatography. They used a fluorescent chiral labeling reagent for detection, which is relevant for analyzing amino acids similar to the ones in the compound . This method can be crucial for identifying and studying the properties of individual amino acids in complex peptides like H-DL-Arg-DL-Val-DL-Val-DL-Arg-DL-Asp-DL-Pro-DL-Gln-Gly-DL-xiIle-DL-Arg-DL-Ala-DL-Trp-DL-Val-DL-Ala-DL-Trp-DL-Arg-DL-Asn-DL-Arg-OH (Toyo’oka et al., 1999).
High-Performance Thin-Layer Chromatography (HPTLC)
Mohammad and Zehra (2008) developed methods for separating amino acids like tryptophan, alanine, and phenylalanine using silver ion HPTLC. Techniques like this could be applied to analyze and separate components of complex peptides (Mohammad & Zehra, 2008).
NMR Spectroscopy for Conformational Analysis
Siemion and Picur (1988) used 1H-NMR and 13C-NMR methods to determine the mean conformation of N-acetylamino acid N'-methylamides in solution, including derivatives of DL-Ile and DL-Val, which are part of the peptide . Understanding the conformation of amino acids in a peptide can provide insights into its biological function and interactions (Siemion & Picur, 1988).
Application in Peptide Synthesis
Izumiya et al. (1971) investigated the separation of tripeptides in peptide synthesis, which can be relevant for synthesizing and studying the peptide (Izumiya et al., 1971).
LC-Determination in Peptide Hydrolysates
Brueckner et al. (1992) discussed the automated derivatization and HPLC separation of DL-amino acids in peptide hydrolysates. This method can be crucial for the analysis of peptides like this compound (Brueckner et al., 1992).
properties
IUPAC Name |
2-[[4-amino-2-[[2-[[2-[2-[[2-[[2-[2-[[2-[[2-[[2-[[5-amino-2-[[1-[2-[[2-[[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C99H159N37O23/c1-11-50(8)77(132-72(139)46-120-81(145)63(32-33-70(101)137)124-88(152)69-31-21-39-136(69)93(157)68(43-73(140)141)131-84(148)62(29-19-37-116-98(109)110)125-90(154)75(48(4)5)135-91(155)76(49(6)7)133-80(144)57(100)24-16-34-113-95(103)104)92(156)126-60(27-17-35-114-96(105)106)82(146)121-51(9)78(142)129-66(41-54-45-119-59-26-15-13-23-56(54)59)87(151)134-74(47(2)3)89(153)122-52(10)79(143)128-65(40-53-44-118-58-25-14-12-22-55(53)58)85(149)123-61(28-18-36-115-97(107)108)83(147)130-67(42-71(102)138)86(150)127-64(94(158)159)30-20-38-117-99(111)112/h12-15,22-23,25-26,44-45,47-52,57,60-69,74-77,118-119H,11,16-21,24,27-43,46,100H2,1-10H3,(H2,101,137)(H2,102,138)(H,120,145)(H,121,146)(H,122,153)(H,123,149)(H,124,152)(H,125,154)(H,126,156)(H,127,150)(H,128,143)(H,129,142)(H,130,147)(H,131,148)(H,132,139)(H,133,144)(H,134,151)(H,135,155)(H,140,141)(H,158,159)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)(H4,111,112,117) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCXKXFAOCLSRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C99H159N37O23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2235.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12650-88-3 |
Source


|
| Record name | Lysozyme (chicken egg white) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












